![molecular formula C20H18ClNO3S2 B5505920 5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)

5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

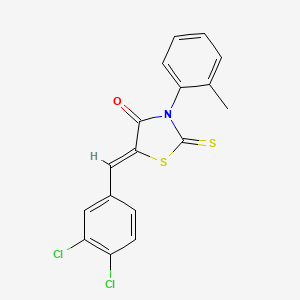

Synthesis Analysis

The synthesis of thiazolidinone derivatives, closely related to the mentioned compound, involves condensation reactions and the utilization of specific reagents such as thioglycolic acid, anhydrous zinc chloride, and mercapto acetic acid in the presence of ethanol or dioxane. These reactions often require reflux conditions to achieve the desired product. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the complexity and versatility of synthetic routes in creating thiazolidinone derivatives (Spoorthy et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and spectral analysis, revealing crucial insights into their conformation and geometry. For example, studies on supramolecular structures of thiazolidinones highlight the wide C-C-C angles at the methine C atom linking two rings and the hydrogen bonding that plays a significant role in stabilizing their structure (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including cyclocondensation with isothiocyanatosulfonamides and interactions with electrophiles, to yield a diverse range of derivatives with potential biological activities. These reactions are critical for exploring the chemical versatility and reactivity of thiazolidinone compounds (El-Gaby et al., 2009).

Applications De Recherche Scientifique

Synthesis and Characterization

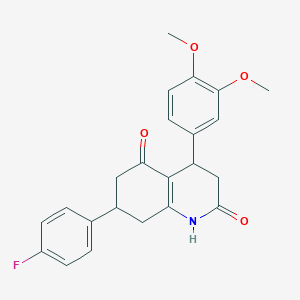

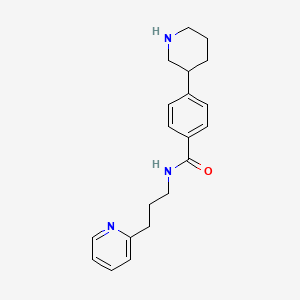

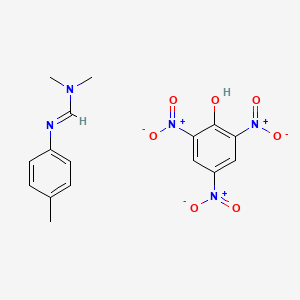

The synthesis of novel compounds, including thiazolidinones and related structures, is a significant area of research. These compounds are synthesized through various chemical reactions and characterized using spectral and elemental analysis techniques. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, showing anti-inflammatory and analgesic activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, studies have focused on the synthesis and characterization of new S-alkylated and mannich bases carrying 2-thioxoimidazolidin-4-one moiety, indicating the diversity of synthetic approaches and the importance of structural characterization in identifying the potential biological activities of these compounds (N. Khalifa, M. Al-Omar, N. A. Mohamed, W. S. El-serwy, 2015).

Antimicrobial Activity

The antimicrobial activity of thiazolidinone derivatives and related compounds is a key area of research, with several studies reporting their efficacy against various bacterial and fungal pathogens. For example, the antimicrobial activity of rhodanine-3-acetic acid derivatives has been evaluated, showing potential against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, J. Stolaříková, 2017). This highlights the potential of these compounds in addressing the challenge of antibiotic resistance.

Anticancer Activity

The evaluation of anticancer activity is another crucial application of these compounds. Studies have investigated the anticancer properties of thiazolidinones, revealing their potential against various cancer cell lines. The synthesis and anticancer activity evaluation of 4-thiazolidinones containing the benzothiazole moiety, for instance, have demonstrated antitumor screening, indicating the relevance of these compounds in cancer research (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-5-[[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-3-22-19(23)18(27-20(22)26)11-13-4-9-17(24-2)14(10-13)12-25-16-7-5-15(21)6-8-16/h4-11H,3,12H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVCMNOIPHZJDR-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)